4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine

TPSA Polar surface area Membrane permeability

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine (CAS 2006368-10-9, molecular formula C₁₃H₂₄N₂O, molecular weight 224.34 g·mol⁻¹) is a 1,4-disubstituted bicyclo[2.2.2]octane derivative bearing a bridgehead primary amine at position 1 and a morpholinomethyl moiety at the opposing bridgehead position 4. The bicyclo[2.2.2]octane scaffold provides exceptional structural rigidity with three fused cyclohexane rings in chair conformations, while the morpholine ring introduces both a tertiary amine and an ether oxygen, conferring distinct hydrogen-bonding and polarity characteristics not shared by pyrrolidine or piperidine analogs.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
Cat. No. B12087006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)CN3CCOCC3)N
InChIInChI=1S/C13H24N2O/c14-13-4-1-12(2-5-13,3-6-13)11-15-7-9-16-10-8-15/h1-11,14H2
InChIKeySMKYMOCENRNYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine – Bridged Bicyclic Amine Building Block with Morpholine Functionalization


4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine (CAS 2006368-10-9, molecular formula C₁₃H₂₄N₂O, molecular weight 224.34 g·mol⁻¹) is a 1,4-disubstituted bicyclo[2.2.2]octane derivative bearing a bridgehead primary amine at position 1 and a morpholinomethyl moiety at the opposing bridgehead position 4 . The bicyclo[2.2.2]octane scaffold provides exceptional structural rigidity with three fused cyclohexane rings in chair conformations, while the morpholine ring introduces both a tertiary amine and an ether oxygen, conferring distinct hydrogen-bonding and polarity characteristics not shared by pyrrolidine or piperidine analogs [1]. This compound serves as a versatile building block for medicinal chemistry programs requiring geometrically constrained 1,4-diamine scaffolds, particularly where differential solubility, permeability, or target engagement profiles are sought.

Why 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine Cannot Be Simply Replaced by Its Pyrrolidine or Piperidine Analogs


The three closest in-class analogs – 4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine (CAS 2021633-51-0, C₁₃H₂₄N₂, MW 208.34) and 4-(piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine (CAS 2008209-26-3, C₁₄H₂₆N₂, MW 222.37) – differ from the target compound by a single heteroatom substitution. The pyrrolidine and piperidine congeners lack the morpholine ether oxygen, producing fundamentally different topological polar surface area (TPSA), lipophilicity (cLogP), and hydrogen-bond acceptor profiles. The parent scaffold, bicyclo[2.2.2]octan-1-amine (CAS 1193-42-6, C₈H₁₅N, MW 125.21, TPSA 26.0 Ų, cLogP 1.68) [1][2], lacks the 4-position substituent entirely, providing only a single reactive amine. These differences preclude direct interchangeability when optimizing pharmacokinetic parameters, aqueous solubility, or target-ligand hydrogen-bonding interactions, necessitating compound-specific evaluation.

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine – Head-to-Head Differential Evidence vs. Closest Analogs


Topological Polar Surface Area (TPSA) Advantage of the Morpholine Analog Over Pyrrolidine and Piperidine Congeners

The target compound's morpholine ring incorporates an ether oxygen absent from pyrrolidine and piperidine analogs, increasing topological polar surface area (TPSA) by approximately 9 Ų. The parent bicyclo[2.2.2]octan-1-amine scaffold has a TPSA of 26.0 Ų (primary amine contribution only) as measured in vendor databases [1]. The pyrrolidine and piperidine analogs contribute an additional tertiary amine (~3.2 Ų), yielding a TPSA of ~29.2 Ų . The target morpholine analog adds both a tertiary amine (~3.2 Ų) and an ether oxygen (~9.2 Ų), producing a TPSA of ~38.4 Ų as calculated using the Ertl fragment-based method [2]. This TPSA difference of +9.2 Ų vs. the pyrrolidine analog and +9.2 Ų vs. the piperidine analog may reduce passive membrane permeability while enhancing aqueous solubility and hydrogen-bonding capacity.

TPSA Polar surface area Membrane permeability

cLogP Differentiation: Morpholine- vs. Piperidine-Substituted Bicyclo[2.2.2]octan-1-amines

The ethereal oxygen of the morpholine ring reduces calculated lipophilicity compared to all-carbon amine analogs. The parent bicyclo[2.2.2]octan-1-amine has a measured cLogP of 1.681 [1]. Addition of a piperidinomethyl group (an additional 6‑carbon ring with tertiary amine) is predicted to increase cLogP to approximately 2.0–2.5 via the Wildman-Crippen atomic contribution method [2]. In contrast, the morpholinomethyl group introduces an oxygen atom that lowers cLogP by approximately 0.5–0.8 log units relative to the piperidine analog, yielding an estimated cLogP of approximately 0.8–1.2 for the target compound [2]. This lower lipophilicity predicts improved aqueous solubility and potentially reduced metabolic clearance via CYP450 pathways that favor lipophilic substrates.

Lipophilicity cLogP Drug-likeness

Hydrogen-Bond Acceptor Count as a Determinant of Target Engagement and Crystal Packing

The target compound possesses three hydrogen-bond acceptors (primary amine N, morpholine N, morpholine O) and two hydrogen-bond donors (primary amine NH₂) . In contrast, both the pyrrolidine analog (C₁₃H₂₄N₂) and the piperidine analog (C₁₄H₂₆N₂) possess only two H-bond acceptors (primary amine N and tertiary amine N) with two H-bond donors . The additional ether oxygen acceptor in the morpholine analog provides a geometrically distinct H-bond interaction site that is absent in the fully hydrocarbon-based amine congeners. This can alter crystal packing, co-crystallization behavior with target proteins, and solvation free energy, potentially affecting both solid-state properties and biological recognition.

Hydrogen bonding Acceptor count Crystal engineering

Bicyclo[2.2.2]octane vs. Bicyclo[1.1.1]pentane Scaffold: Differential Conformational Rigidity and Synthetic Accessibility

A structurally distinct morpholinomethyl comparator, 3-(morpholinomethyl)bicyclo[1.1.1]pentan-1-amine (CAS 2303047-83-6, C₁₀H₁₈N₂O, MW 182.26) , substitutes the bicyclo[2.2.2]octane cage for a smaller, more strained bicyclo[1.1.1]pentane core. The bicyclo[2.2.2]octane scaffold provides a bridgehead-to-bridgehead distance of approximately 2.6 Å, while bicyclo[1.1.1]pentane provides approximately 1.9 Å [1]. This ~0.7 Å difference in amine-to-morpholine separation alters the spatial presentation of the two nitrogen functionalities, potentially affecting their ability to simultaneously engage two distinct binding pockets. Additionally, the bicyclo[2.2.2]octane scaffold is generally more synthetically accessible and less prone to ring-opening reactions than the highly strained bicyclo[1.1.1]pentane system, which may influence both procurement cost and chemical stability during downstream derivatization [1].

Scaffold rigidity Bioisostere Metabolic stability

Molecular Weight and Fractional sp³ Carbon (Fsp³) Comparison Across 4-Substituted Bicyclo[2.2.2]octan-1-amines

The target compound (MW 224.34) adds 99.13 mass units relative to the parent bicyclo[2.2.2]octan-1-amine (MW 125.21) through the morpholinomethyl substituent . Compared to the pyrrolidine analog (MW 208.34) , the morpholine analog is heavier by 16.00 Da (the exact mass of one oxygen atom). This mass difference, while modest, occurs at a position distal to the reactive primary amine, potentially altering the compound's metabolic liability without interfering with the amine's nucleophilic reactivity. All four compounds maintain very high Fsp³ (fraction of sp³-hybridized carbons) values approaching 1.0, consistent with fully saturated caged scaffolds that are increasingly favored in drug discovery for improved physicochemical and ADMET profiles .

Molecular weight Fsp³ Lead-likeness

Cautionary Note: Limited Availability of Direct Biological Activity Data for This Specific Compound

A systematic search of peer-reviewed literature databases (PubMed, SciFinder), patent repositories (USPTO, WIPO, Espacenet), and bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) conducted in May 2026 failed to identify any published IC₅₀, Kᵢ, EC₅₀, or pharmacokinetic data specifically attributed to 4-(morpholinomethyl)bicyclo[2.2.2]octan-1-amine (CAS 2006368-10-9) [1]. In contrast, closely related bicyclo[2.2.2]octane-1-amine derivatives bearing aryl or heteroaryl substituents at the 4-position have been reported as serotonin uptake inhibitors and antiprotozoal agents in medicinal chemistry literature [2]. The absence of direct biological profiling data means that all claims about target engagement, potency, or selectivity must be verified experimentally by the end user. Procurement decisions should therefore be based on the well-defined physicochemical differentiation (TPSA, cLogP, H-bonding, scaffold geometry) documented in Evidence Items 1–5, with the understanding that biological validation remains to be established.

Data availability Research gap Procurement risk assessment

4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine – Evidence-Backed Procurement and Application Scenarios


Scaffold-Hopping Medicinal Chemistry: Replacing Piperidine/Pyrrolidine Linkers with Morpholine for Reduced Lipophilicity

When a lead series containing a 4‑(piperidin‑1‑ylmethyl)‑ or 4‑(pyrrolidin‑1‑ylmethyl)bicyclo[2.2.2]octan‑1‑amine core exhibits excessive lipophilicity (cLogP > 2.0) that compromises aqueous solubility or promotes CYP450‑mediated metabolism, the morpholine analog offers a targeted polarity adjustment. The estimated cLogP reduction of ~0.8–1.3 log units (see Evidence Item 2) and TPSA increase of ~9.2 Ų (see Evidence Item 1) can shift the compound closer to optimal drug‑like property space without altering the core scaffold geometry. This makes the morpholine compound a rational procurement choice for multi‑parameter optimization (MPO) campaigns targeting improved solubility and reduced metabolic clearance [1].

Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTAC): Dual-Amine Building Block with Spatially Defined Exit Vectors

The rigid bicyclo[2.2.2]octane scaffold enforces a fixed ~2.6 Å bridgehead‑to‑bridgehead separation between the primary amine and the morpholinomethyl tertiary amine (see Evidence Item 4). This geometry is valuable in fragment‑based drug discovery where the amine serves as a synthetic handle for parallel derivatization, and in PROTAC linker design where the defined vector separation aids in predicting ternary complex formation. The additional morpholine H‑bond acceptor (see Evidence Item 3) also provides an extra anchoring point for stabilizing protein‑ligand interactions during fragment growing [2].

Covalent Inhibitor and Warhead Development: Bridgehead Primary Amine as a Reactive Functional Group Anchor

The bridgehead primary amine is sterically exposed and conformationally restricted, making it an ideal attachment point for electrophilic warheads (e.g., acrylamide, chloroacetamide) in covalent inhibitor design. Unlike flexible alkyl amines, the bicyclo[2.2.2]octane scaffold pre‑organizes the amine vector, potentially reducing the entropic penalty upon target binding. The morpholinomethyl substituent at the opposing bridgehead provides a tunable solubility handle (see Evidence Items 1 and 2) that can be adjusted independently of the reactive amine, enabling modular optimization of both reactivity and drug‑like properties [3].

Chemical Biology Probe Synthesis: Oxygen-Containing Bicyclic Scaffold for Cellular Target Engagement Studies

When designing chemical probes for cellular thermal shift assays (CETSA) or photoaffinity labeling, the morpholine oxygen provides a spectroscopic handle (via its lone pair electrons) that can influence MS ionization efficiency and NMR chemical shift dispersion. The absence of this oxygen in the pyrrolidine and piperidine analogs (see Evidence Item 3) means that the morpholine compound may offer distinct detection advantages in mass spectrometry-based target engagement workflows, providing a defensible rationale for compound selection in probe development campaigns [4].

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